Noxiustoxin
Overview
Description
Noxiustoxin is a peptide toxin originally isolated from the venom of the Mexican scorpion Centruroides noxius Hoffmann . It is a potent blocker of voltage-gated potassium channels, specifically targeting KV1.2 and KV1.3 channels . The compound consists of 39 amino acid residues and has a molecular weight of approximately 4,194 Daltons .
Preparation Methods
Synthetic Routes and Reaction Conditions: Noxiustoxin can be synthesized using solid-phase peptide synthesis, a method developed by Merrifield in 1963 . This involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis of this compound requires careful control of reaction conditions to ensure the correct formation of disulfide bridges between cysteine residues, which are crucial for its biological activity .
Industrial Production Methods: Industrial production of this compound involves recombinant DNA technology. The gene encoding this compound is inserted into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism produces the peptide, which is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Noxiustoxin primarily undergoes oxidation and reduction reactions involving its disulfide bridges. These reactions are essential for maintaining its three-dimensional structure and biological activity .
Common Reagents and Conditions:
Oxidation: Disulfide bond formation can be achieved using oxidizing agents such as iodine or hydrogen peroxide under mild conditions.
Reduction: Disulfide bonds can be reduced using reducing agents like dithiothreitol or β-mercaptoethanol.
Major Products: The major products of these reactions are the oxidized and reduced forms of this compound, which differ in their biological activity due to changes in their three-dimensional structure .
Scientific Research Applications
Noxiustoxin has several important applications in scientific research:
Mechanism of Action
Noxiustoxin shares structural and functional similarities with other scorpion toxins such as charybdotoxin and leiurutoxin III . These toxins also block potassium channels but differ in their amino acid sequences and binding affinities . For example, charybdotoxin has a higher affinity for calcium-activated potassium channels compared to this compound . Leiurutoxin III, on the other hand, binds to a similar receptor site as this compound but with different binding kinetics .
Comparison with Similar Compounds
- Charybdotoxin
- Leiurutoxin III
- Margatoxin
- Kaliotoxin
Noxiustoxin’s unique sequence and specific targeting of KV1.2 and KV1.3 channels make it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
3-[(1R,4S,4aS,7R,12R,15S,18S,21S,24S,30S,33S,36S,42S,45S,48R,53R,56S,59S,65S,68S,71S,74R,81S,87S,90S,95S,98S)-53-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4,15,45,68,81,98-hexakis(4-aminobutyl)-7-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-87-(2-amino-2-oxoethyl)-71-(3-amino-3-oxopropyl)-56-[(1R)-1-hydroxyethyl]-30,33,59,95-tetrakis(hydroxymethyl)-24-[(4-hydroxyphenyl)methyl]-36,42-dimethyl-21-(2-methylpropyl)-90-(2-methylsulfanylethyl)-2,5,5a,13,16,19,22,25,28,31,34,37,40,43,46,54,57,60,66,69,72,80,83,86,89,92,93,96,99-nonacosaoxo-9,10,50,51,76,77-hexathia-a,3,6,6a,14,17,20,23,26,29,32,35,38,41,44,47,55,58,61,67,70,73,79,82,85,88,91,94,97-nonacosazapentacyclo[46.30.14.1412,74.061,65.0100,104]hexahectan-18-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C174H286N52O54S7/c1-14-86(7)136(223-171(277)137(87(8)15-2)222-168(274)134(187)90(11)231)170(276)211-112(70-129(186)239)156(262)221-135(85(5)6)169(275)203-101(37-21-28-59-180)149(255)219-122-83-287-283-79-118-161(267)201-104(53-63-281-13)152(258)209-110(68-127(184)237)143(249)191-72-131(241)194-96(32-16-23-54-175)144(250)215-117-78-282-285-81-120(218-151(257)102(49-51-125(182)235)199-146(252)100(36-20-27-58-179)202-166(272)123-39-31-62-226(123)174(280)116(77-230)214-172(278)138(91(12)232)224-165(122)271)164(270)213-115(76-229)159(265)204-105(38-22-29-60-181)173(279)225-61-30-40-124(225)167(273)220-121(82-286-284-80-119(217-148(254)99(198-160(117)266)35-19-26-57-178)163(269)208-109(66-93-43-47-95(234)48-44-93)154(260)210-111(69-128(185)238)155(261)205-106(139(188)245)67-126(183)236)162(268)197-98(34-18-25-56-177)145(251)200-103(50-52-133(243)244)150(256)206-107(64-84(3)4)153(259)207-108(65-92-41-45-94(233)46-42-92)142(248)190-73-132(242)195-113(74-227)158(264)212-114(75-228)157(263)193-88(9)140(246)189-71-130(240)192-89(10)141(247)196-97(147(253)216-118)33-17-24-55-176/h41-48,84-91,96-124,134-138,227-234H,14-40,49-83,175-181,187H2,1-13H3,(H2,182,235)(H2,183,236)(H2,184,237)(H2,185,238)(H2,186,239)(H2,188,245)(H,189,246)(H,190,248)(H,191,249)(H,192,240)(H,193,263)(H,194,241)(H,195,242)(H,196,247)(H,197,268)(H,198,266)(H,199,252)(H,200,251)(H,201,267)(H,202,272)(H,203,275)(H,204,265)(H,205,261)(H,206,256)(H,207,259)(H,208,269)(H,209,258)(H,210,260)(H,211,276)(H,212,264)(H,213,270)(H,214,278)(H,215,250)(H,216,253)(H,217,254)(H,218,257)(H,219,255)(H,220,273)(H,221,262)(H,222,274)(H,223,277)(H,224,271)(H,243,244)/t86-,87-,88-,89-,90+,91+,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,134-,135-,136-,137-,138-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKNZJLPBMOCKU-ZDGDVGGMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC1CSSCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(CSSCC(NC(=O)C(NC3=O)CCCCN)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2)CCCCN)C)C)CO)CO)CC6=CC=C(C=C6)O)CC(C)C)CCC(=O)O)CCCCN)CCCCN)CO)NC(=O)C(NC(=O)C(NC(=O)C7CCCN7C(=O)C(NC(=O)C(NC1=O)C(C)O)CO)CCCCN)CCC(=O)N)CCCCN)CC(=O)N)CCSC)NC(=O)C(C(C)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@H]1CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC3=O)CCCCN)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CCCCN)C)C)CO)CO)CC6=CC=C(C=C6)O)CC(C)C)CCC(=O)O)CCCCN)CCCCN)CO)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]7CCCN7C(=O)[C@@H](NC(=O)[C@@H](NC1=O)[C@@H](C)O)CO)CCCCN)CCC(=O)N)CCCCN)CC(=O)N)CCSC)NC(=O)[C@H]([C@@H](C)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C174H286N52O54S7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4195 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85205-49-8 | |
Record name | Noxiustoxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085205498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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